molecular formula C19H15ClFNO2 B11404612 Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)-

Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)-

Cat. No.: B11404612
M. Wt: 343.8 g/mol
InChI Key: ZRCCUQBPJVQFJM-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)- is a substituted benzamide derivative characterized by a 2-fluorobenzamide core with dual N-substituents: a 4-chlorophenylmethyl group and a 2-furanylmethyl group. The 2-fluoro group enhances metabolic stability and lipophilicity, while the 4-chlorophenyl and furan moieties may influence steric and electronic interactions with biological targets .

Properties

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15ClFNO2/c20-15-9-7-14(8-10-15)12-22(13-16-4-3-11-24-16)19(23)17-5-1-2-6-18(17)21/h1-11H,12-13H2

InChI Key

ZRCCUQBPJVQFJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide core.

    Introduction of the 4-Chlorophenyl Group: This step involves the alkylation of the benzamide core with 4-chlorobenzyl chloride under basic conditions.

    Attachment of the 2-Furanylmethyl Group: The final step involves the reaction of the intermediate with 2-furanylmethyl bromide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl group, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl and furanyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C15H14ClFNO
Molecular Weight : 275.73 g/mol
IUPAC Name : N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)benzamide

The compound features a benzamide moiety substituted with a chlorophenyl group and a fluoro group, which contribute to its biological activity. The presence of the furanylmethyl group enhances its potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit significant antimicrobial properties. A study assessing various benzamide compounds found that this specific compound demonstrated notable inhibitory effects against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus15 µg/mL

These results suggest its potential as an antimicrobial agent in treating infections caused by resistant bacterial strains.

Anti-Cancer Potential

Benzamide derivatives have been studied for their anti-cancer properties. In vitro studies showed that this compound could inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 Value
MCF-7 (Breast Cancer)10 µM
HeLa (Cervical Cancer)8 µM

These findings indicate that the compound may interfere with cancer cell growth and could be further explored as a therapeutic agent in oncology.

Anti-Tubercular Activity

The compound has also been evaluated for its potential against Mycobacterium tuberculosis. Although specific data on this compound is limited, similar benzamide derivatives have shown promising activity with IC50 values ranging from 1.35 to 2.18 μM in related studies, suggesting a need for further exploration in tuberculosis treatment.

Study on Benzamide Derivatives

A comprehensive study synthesized a series of benzamide derivatives and evaluated their biological activities. Among these compounds was Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)-, which showed significant antimicrobial properties and moderate cytotoxicity.

Molecular Docking Studies

Molecular docking studies revealed favorable interactions between this compound and target proteins associated with bacterial cell wall synthesis. These interactions suggest a mechanism by which the compound exerts its antimicrobial effects, providing insights into its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-Cl and 2-F substituents in the target compound contrast with electron-donating groups (e.g., methoxy in ), which alter electronic density and reactivity .
  • Biological Implications : Sulfonamide () and thiazole () groups in analogs are associated with improved solubility and target affinity, whereas the target compound’s furan may confer unique π-π stacking interactions .

Biological Activity

Benzamide derivatives, particularly those with diverse substituents, have garnered significant interest in medicinal chemistry due to their varied biological activities. The compound Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)- is notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H17ClFNC_{17}H_{17}ClF_N, and it features a chlorophenyl group, a fluorine atom, and a furan substituent. The structural representation can be summarized as follows:

  • Chlorophenyl Group : Contributes to lipophilicity and potential interaction with biological targets.
  • Fluorine Atom : Enhances metabolic stability and influences pharmacokinetics.
  • Furan Ring : May provide additional reactivity and biological interactions.

Anticancer Activity

Research indicates that benzamide derivatives exhibit significant anticancer properties. In particular, compounds similar to N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)- have been shown to inhibit protein kinases involved in oncogenic signaling pathways. For instance, a study demonstrated that substituted benzamides effectively inhibited tyrosine kinases associated with leukemia and other neoplastic diseases .

Table 1: Inhibitory Activity Against Protein Kinases

CompoundTarget KinaseIC50 (µM)
Compound Ac-Abl0.5
Compound BPDGF-R1.2
BenzamideBcr-Abl0.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study examining various benzamide derivatives found that they exhibited moderate to strong activity against common bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi32 µg/mL
Bacillus subtilis16 µg/mL

The biological activity of N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)- can be attributed to its ability to interact with specific enzymes and receptors:

  • Protein Kinase Inhibition : The compound inhibits key signaling pathways by targeting tyrosine kinases, which are crucial in cell proliferation and survival.
  • Enzyme Inhibition : It has shown effectiveness in inhibiting acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .

Study 1: Anticancer Efficacy

In a preclinical study, a series of benzamide derivatives were tested for their anticancer efficacy against human leukemia cell lines. The results indicated that the presence of the chlorophenyl and furan moieties significantly enhanced cytotoxicity compared to unsubstituted analogs .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various benzamide derivatives, including the target compound. It was found that modifications to the benzamide structure could lead to enhanced antibacterial activity against resistant strains .

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